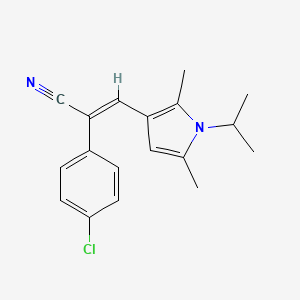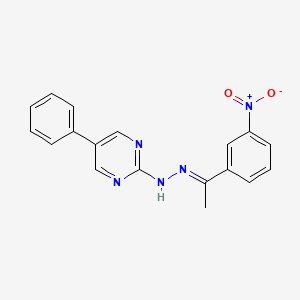
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile is not fully understood, but it is thought to involve the activation of the Nrf2 pathway. The Nrf2 pathway is a cellular defense mechanism that regulates the expression of genes involved in antioxidant and detoxification pathways. 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to activate this pathway, leading to increased expression of antioxidant and detoxification genes. This activation of the Nrf2 pathway is thought to be responsible for the anti-inflammatory, anti-cancer, and neuroprotective effects of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have neuroprotective effects, including the inhibition of oxidative stress and the prevention of neuronal death. In inflammatory disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines and the suppression of inflammatory cell infiltration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in lab experiments is its water solubility, which makes it easy to administer in vivo. Another advantage is its potential therapeutic applications in a variety of diseases. However, one limitation of using 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in lab experiments is its relatively low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile. One direction is the development of more effective analogs of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile with increased bioavailability. Another direction is the study of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in combination with other chemotherapeutic agents, to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile and its potential therapeutic applications in a variety of diseases.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole. This reaction produces 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile, which is a water-soluble compound that can be easily administered in vivo.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential chemotherapeutic agent. In neurodegenerative disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have neuroprotective effects, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. In inflammatory disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2/c1-12(2)21-13(3)9-16(14(21)4)10-17(11-20)15-5-7-18(19)8-6-15/h5-10,12H,1-4H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKLMXIAYFTKBR-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C(C)C)C)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)

![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)

